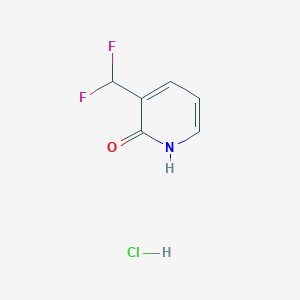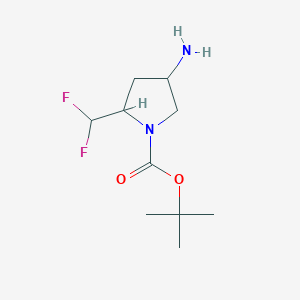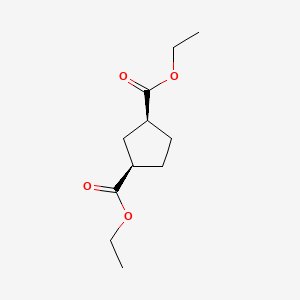
rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate: is an organic compound with the molecular formula C11H18O4 It is a diester derivative of cyclopentane, featuring two ethyl ester groups attached to the 1 and 3 positions of the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate typically involves the esterification of cyclopentane-1,3-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Cyclopentane-1,3-dicarboxylic acid+2C2H5OHH2SO4rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions:
Oxidation: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Cyclopentane-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its ester groups provide reactive sites for further chemical modifications.
作用機序
The mechanism of action of rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its ester groups, which can undergo hydrolysis, oxidation, or reduction. These reactions can lead to the formation of active intermediates that exert biological or chemical effects.
類似化合物との比較
Dimethyl cyclopentane-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl succinate: A diester with a similar ester functionality but a different carbon backbone.
Diethyl malonate: Another diester with a different carbon backbone and reactivity.
Uniqueness: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of ethyl ester groups
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
diethyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3/t8-,9+ |
InChIキー |
JQQVLBVQBKQHGD-DTORHVGOSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CC[C@@H](C1)C(=O)OCC |
正規SMILES |
CCOC(=O)C1CCC(C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


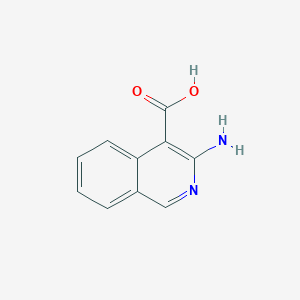

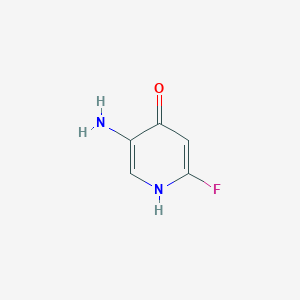
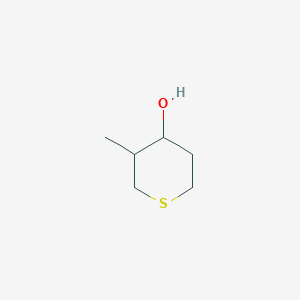
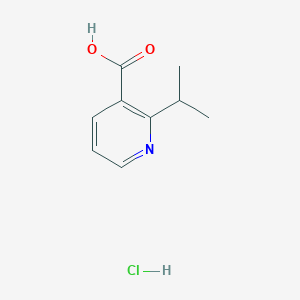
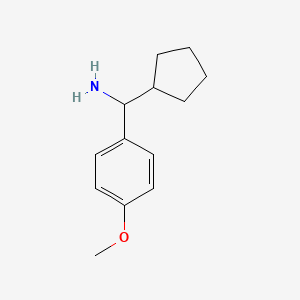
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
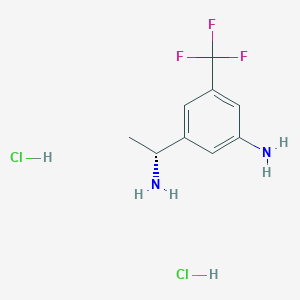
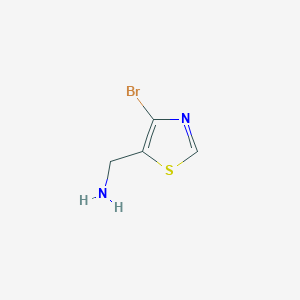

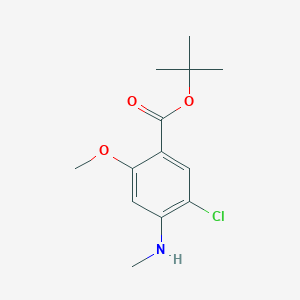
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
